3-(2-hydroxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one belongs to the benzimidazoquinazoline family of compounds. These compounds are polyheterocyclic systems containing both benzimidazole and quinazoline rings fused together. Benzimidazoquinazolines have garnered significant research attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties [, , , , ].
The synthesis of 3-(2-hydroxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved via a regioselective three-component reaction. This one-pot synthesis involves the condensation of 2-aminobenzimidazole, dimedone, and salicylaldehyde in refluxing ethanol. The reaction proceeds rapidly (15-90 minutes) and yields the desired product in moderate to good yields (60-86%) [].
The structure of 3-(2-hydroxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one consists of a tetracyclic framework, containing fused benzimidazole, quinazoline, and cyclohexenone rings. A 2-hydroxyphenyl substituent is attached to the quinazoline moiety at the C-3 position. The regioselectivity of the synthesis is confirmed through NMR spectroscopic techniques, specifically HSQC, HMBC, and NOESY experiments [].
The available literature primarily focuses on the synthesis and structural characterization of 3-(2-hydroxyphenyl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one []. Detailed investigations into its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic characteristics (UV, IR, etc.) are limited. Comprehensive analyses of these properties are crucial for understanding the compound's behaviour and potential applications.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1